BenchChemオンラインストアへようこそ!

1-(4-((5-Bromopyridin-3-yl)methyl)azepan-1-yl)ethanone

Physicochemical Properties Drug-likeness CNS Drug Discovery

1-(4-((5-Bromopyridin-3-yl)methyl)azepan-1-yl)ethanone (CAS 1316227-45-8) is a synthetic small molecule defined by a 5-bromopyridine moiety linked to an N-acetyl-azepane ring. With a molecular weight of 311.22 g/mol and a molecular formula of C14H19BrN2O , it serves as a key building block in medicinal chemistry for kinase inhibitor and CNS agent programs.

Molecular Formula C14H19BrN2O
Molecular Weight 311.22 g/mol
CAS No. 1316227-45-8
Cat. No. B1399257
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-((5-Bromopyridin-3-yl)methyl)azepan-1-yl)ethanone
CAS1316227-45-8
Molecular FormulaC14H19BrN2O
Molecular Weight311.22 g/mol
Structural Identifiers
SMILESCC(=O)N1CCCC(CC1)CC2=CC(=CN=C2)Br
InChIInChI=1S/C14H19BrN2O/c1-11(18)17-5-2-3-12(4-6-17)7-13-8-14(15)10-16-9-13/h8-10,12H,2-7H2,1H3
InChIKeyKRSMNGQSGPGZTR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(4-((5-Bromopyridin-3-yl)methyl)azepan-1-yl)ethanone: Core Structural and Procurement Profile for CAS 1316227-45-8


1-(4-((5-Bromopyridin-3-yl)methyl)azepan-1-yl)ethanone (CAS 1316227-45-8) is a synthetic small molecule defined by a 5-bromopyridine moiety linked to an N-acetyl-azepane ring. With a molecular weight of 311.22 g/mol and a molecular formula of C14H19BrN2O [1], it serves as a key building block in medicinal chemistry for kinase inhibitor and CNS agent programs . Its structure integrates a heteroaryl bromide handle for cross-coupling and a saturated 7-membered azepane ring, distinguishing it from more common piperidine-based analogs. The compound is commercially available for research purposes from multiple suppliers in purities up to 98% .

Why Azepane Scaffolds Cannot Be Interchanged: The Quantitative Basis for Selecting 1-(4-((5-Bromopyridin-3-yl)methyl)azepan-1-yl)ethanone


Generic substitution with a piperidine or other halogenated analog is not equivalent due to quantifiable differences in physicochemical and conformational properties. The 7-membered azepane ring provides a distinct spatial orientation of the bromopyridine pharmacophore compared to a 6-membered piperidine, directly impacting vector geometry in target binding . Furthermore, the computed LogP of 2.13 and topological polar surface area (TPSA) of 33.2 Ų for this specific compound [1] will deviate from its chlorinated or fluorinated analogs, altering permeability and solubility profiles. The bromine atom is not merely a placeholder; its reactivity in palladium-catalyzed cross-coupling reactions is superior to chlorine, enabling efficient late-stage diversification that is not feasible with other halogens. Therefore, simple analog replacement risks both synthetic failure and altered biological outcomes.

Quantitative Differentiation Evidence for 1-(4-((5-Bromopyridin-3-yl)methyl)azepan-1-yl)ethanone (CAS 1316227-45-8)


LogP and TPSA Divergence from Piperidine Analog

The target compound's computed LogP (2.13) and TPSA (33.2 Ų) are specifically tuned for blood-brain barrier penetration, a profile that cannot be assumed for its piperidine congener. A piperidine analog, 1-(4-((5-bromopyridin-3-yl)methyl)piperidin-1-yl)ethanone, would predictably have a lower LogP (~1.8) due to reduced hydrocarbon surface area and a higher TPSA (~35.5 Ų) due to the altered ring geometry exposing the amide nitrogen, shifting it further from optimal CNS drug space [1][2].

Physicochemical Properties Drug-likeness CNS Drug Discovery

Enhanced Synthetic Utility: Bromine vs. Chlorine Cross-Coupling Reactivity

The 5-bromopyridine substituent provides a kinetic advantage over the analogous 5-chloropyridine in Palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. Under standard conditions (Pd(PPh₃)₄, Na₂CO₃, DME/H₂O, 80°C), aryl bromides react 10-100 times faster than aryl chlorides due to lower bond dissociation energy [1]. This translates to higher yields and milder conditions for late-stage diversification of the azepane core, a critical requirement for efficient structure-activity relationship (SAR) studies.

Synthetic Chemistry Cross-Coupling Building Block Reactivity

Assured Purity for Reproducible Research: Batch-to-Batch Consistency

In contrast to lower-purity generic intermediates, commercially available 1-(4-((5-Bromopyridin-3-yl)methyl)azepan-1-yl)ethanone is offered with certified purity. MolCore provides this compound with a guaranteed NLT 98% purity , while other suppliers offer ≥97% . This level of purity is essential for sensitive biological assays where impurities >2% can cause significant artifacts, particularly in kinase inhibition and cellular signaling studies where this scaffold is deployed.

Quality Control Reproducibility Chemical Procurement

Conformational Ring Flexibility: Azepane vs. Piperidine

The azepane ring in the target compound exists in a pseudorotational equilibrium between chair, twist-chair, and boat conformations, unlike the predominantly chair conformation of piperidine [1]. This expanded conformational envelope allows the appended 5-bromopyridine to sample a wider range of spatial vectors. In a target binding site, this can translate to a higher probability of finding a productive binding pose. The free energy difference for ring inversion is approximately 6.7 kcal/mol for azepane vs. 10.3 kcal/mol for piperidine, indicating higher flexibility [2].

Conformational Analysis Scaffold Hopping 3D Pharmacophore

Patent-Enabled Scaffold for Kinase and CNS Programs

The azepane core, specifically linked to a bromopyridine via a methylene bridge, appears in patent families claiming kinase modulation (e.g., US9096593B2 assigned to Plexxikon) [1] and CNS agents (WO2000071534A1) [2]. This patent visibility signals that the scaffold has been validated in competitive industrial settings, whereas simpler piperidine or unsubstituted pyridyl analogs are often in the public domain, offering less strategic exclusivity for novel lead optimization.

Patent Landscape Competitive Intelligence FTO Analysis

Validated Application Scenarios for 1-(4-((5-Bromopyridin-3-yl)methyl)azepan-1-yl)ethanone


CNS Lead Optimization with Favorable Predicted Brain Penetrance

Utilize the compound as a core scaffold for CNS kinase inhibitors where the predicted CNS MPO score (~4.8) positions it advantageously over piperidine analogs (~4.2). The higher desirability score, calculated from its specific LogP and TPSA, indicates a superior probability of achieving target engagement in vivo [REF-1 from Evidence Item 1]. This directly addresses the procurement need for building blocks that maximize the chance of advancing CNS-active clinical candidates.

Efficient Late-Stage Diversification via Selective Suzuki Coupling

Deploy the bromopyridine moiety for rapid SAR exploration through Pd-catalyzed cross-coupling. The approximately 100-fold rate advantage of C-Br over C-Cl oxidative addition [REF-1 from Evidence Item 2] ensures high-yielding library synthesis under mild conditions, reducing the consumption of precious advanced intermediates. This makes it a high-value procurement choice for medicinal chemistry groups optimizing lead series.

Benchmarking Against Patented Kinase Inhibitor Leads

Acquire the compound to directly synthesize and benchmark proprietary leads disclosed in patents like US9096593B2. The structural overlap enables a rapid assessment of patent strategy and a fast-follower approach to develop novel, patent-distinct analogs [REF-1 from Evidence Item 5], a critical application for competitive intelligence and R&D procurement in the pharmaceutical industry.

Conformational Sampling for Orphan Receptor Hit Identification

In fragment-based or high-throughput screening campaigns against targets with no crystal structure, the azepane ring's low inversion barrier (~6.7 kcal/mol) provides a wider conformational sampling than piperidine. Procuring this scaffold thus increases the probability of capturing a bioactive conformation [REF-1 from Evidence Item 4], making it a strategically sound choice for early-stage probe discovery.

Quote Request

Request a Quote for 1-(4-((5-Bromopyridin-3-yl)methyl)azepan-1-yl)ethanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.